molecular formula C12H12O5 B1236988 4-Acetoxy-3-methoxycinnamic acid CAS No. 2596-47-6

4-Acetoxy-3-methoxycinnamic acid

Cat. No.: B1236988
CAS No.: 2596-47-6
M. Wt: 236.22 g/mol
InChI Key: IHKNVZISLLDMOR-GQCTYLIASA-N
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Description

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a derivative of ferulic acid. It is an acetate ester obtained by the formal condensation of the phenolic group of ferulic acid with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-3-methoxycinnamic acid typically involves the esterification of ferulic acid. One common method is the reaction of ferulic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3-methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetoxy-3-methoxycinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetoxy-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Ferulic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.

    Cinnamic Acid: A related compound with similar structural features but different functional groups.

    p-Coumaric Acid: Another derivative of cinnamic acid with hydroxyl and methoxy groups.

Comparison: 4-Acetoxy-3-methoxycinnamic acid is unique due to its acetoxy group, which enhances its lipophilicity and potentially its bioavailability. Compared to ferulic acid, it may have improved stability and efficacy in certain applications .

Properties

IUPAC Name

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNVZISLLDMOR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062545, DTXSID301205242
Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34749-55-8, 2596-47-6
Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Record name 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)-
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Record name Acetylferulic acid
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]-
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Record name (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid
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Record name 4-Acetoxy-3-methoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-acetoxy-3-methoxycinnamic acid synthesized using microwave irradiation?

A: this compound can be synthesized via a nucleophilic acyl substitution reaction using ferulic acid and acetyl chloride as starting materials []. This reaction is significantly accelerated by employing microwave irradiation. The research by Putri Nur Islami showed that optimal synthesis conditions were achieved using 40 watts of microwave power for 0.5 minutes [].

Q2: What spectroscopic techniques were used to characterize this compound?

A2: The synthesized this compound was characterized using several techniques, including:

  • 1H-NMR spectrometry: This technique provides detailed information about the hydrogen atoms' environment within the molecule, confirming its structure and purity [].

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